molecular formula C10H15N5O2 . HCl B601342 Desacetyl famciclovir hydrochloride CAS No. 246021-75-0

Desacetyl famciclovir hydrochloride

Cat. No. B601342
M. Wt: 273.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06806375B2

Procedure details

To a stirred suspension of 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine hydrochloride (0.79 g), 4-dimethylaminopyridine (16 mg) and triethylamine (1.4 ml) in dichloromethane (16 ml) at room temperature was added acetic anhydride (0.57 ml). The resulting mixture was stirred at ambient temperature for 2.25 hours. Methanol (4 ml) was added and the solution stirred for 0.5 hours before being evaporated to dryness. Water (20 ml) was added and the aqueous solution extracted with dichloromethane (3×20 ml). The combined extracts were concentrated to give an oil. This oil was dissolved in 2-propanol (5 ml), the solvent evaporated and the residue recrystallised from 2-propanol (5 ml). The product was collected by filtration, washed with 2-propanol (3 ml) and dried to give the title compound (654 mg, 70%).
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:11]=[C:10]2[C:6]([N:7]=[CH:8][N:9]2[CH2:12][CH2:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16])=[CH:5][N:4]=1.C(N([CH2:24][CH3:25])CC)C.[C:26](OC(=O)C)(=[O:28])[CH3:27].C[OH:34]>CN(C)C1C=CN=CC=1.ClCCl.CC(O)C>[C:26]([O:16][CH2:15][CH:14]([CH2:17][O:18][C:24](=[O:34])[CH3:25])[CH2:13][CH2:12][N:9]1[CH:8]=[N:7][C:6]2[C:10]1=[N:11][C:3]([NH2:2])=[N:4][CH:5]=2)(=[O:28])[CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
Cl.NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 2.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
ADDITION
Type
ADDITION
Details
Water (20 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with dichloromethane (3×20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from 2-propanol (5 ml)
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with 2-propanol (3 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.25 h
Name
Type
product
Smiles
C(C)(=O)OCC(CCN1C2=NC(=NC=C2N=C1)N)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 654 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.